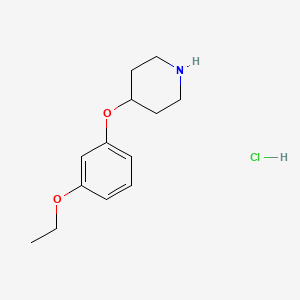

4-(3-Ethoxyphenoxy)piperidine hydrochloride

CAS No.: 1185298-97-8

Cat. No.: VC2922576

Molecular Formula: C13H20ClNO2

Molecular Weight: 257.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185298-97-8 |

|---|---|

| Molecular Formula | C13H20ClNO2 |

| Molecular Weight | 257.75 g/mol |

| IUPAC Name | 4-(3-ethoxyphenoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C13H19NO2.ClH/c1-2-15-12-4-3-5-13(10-12)16-11-6-8-14-9-7-11;/h3-5,10-11,14H,2,6-9H2,1H3;1H |

| Standard InChI Key | PONQUJOPVXVLMZ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=CC=C1)OC2CCNCC2.Cl |

| Canonical SMILES | CCOC1=CC(=CC=C1)OC2CCNCC2.Cl |

Introduction

Fundamental Chemical Characteristics

Structural Identity and Classification

4-(3-Ethoxyphenoxy)piperidine hydrochloride belongs to the class of substituted piperidines, specifically characterized by the presence of a 3-ethoxyphenoxy group at the piperidine's 4-position. The compound exists as a hydrochloride salt, which enhances its stability and solubility compared to its free base form. The compound features a six-membered heterocyclic ring (piperidine) with one nitrogen atom, connected to a 3-ethoxyphenoxy group at position 4 .

Physicochemical Properties

The compound exhibits distinct physicochemical properties that influence its behavior in various chemical and biological environments. These properties are summarized in the following table:

The compound's structural features—particularly the ethoxy group and phenoxy moiety—contribute to its unique chemical behavior and potential biological interactions. The piperidine ring provides a basic nitrogen center, while the hydrochloride salt formation enhances water solubility, a desirable characteristic for pharmacological applications.

Synthetic Methodologies

Reaction Pathways from Related Compounds

The synthesis of similar 4-substituted piperidines typically involves nucleophilic substitution reactions between appropriately substituted phenols and piperidine derivatives. For example, a potential synthetic route could be adapted from the methods described for similar compounds in patent literature :

-

Preparation of a 4-substituted piperidine intermediate, such as 4-(phenylhydroxy)methyl-1-piperidinecarboxylic acid, 1,1-dimethyl-ethylester

-

Reaction with 3-ethoxyphenol in the presence of a base (e.g., NaH) in a suitable solvent (e.g., DMSO)

-

Subsequent deprotection and salt formation with HCl

Similar compounds have been synthesized using reactions involving sodium hydride suspensions in dimethylsulfoxide (DMSO), followed by addition of appropriate phenols and fluorobenzene derivatives . The reaction typically proceeds at elevated temperatures (around 85°C) until the starting material is consumed.

Structural Analogs and Comparative Analysis

Related Piperidine Derivatives

Several structural analogs of 4-(3-Ethoxyphenoxy)piperidine hydrochloride have been documented in the literature. These compounds differ primarily in the substitution pattern on the phenoxy group or the position of substitution. The following table presents a comparative analysis of these related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 4-(3-Methoxyphenoxy)piperidine hydrochloride | 1166820-47-8 | C12H18ClNO2 | 243.73 | Methoxy instead of ethoxy group |

| 4-(2-Ethoxyphenoxy)piperidine hydrochloride | 1197760-65-8 | C13H19NO2·HCl | 257.75 | Ethoxy group at position 2 |

| 4-[(4-Fluorophenoxy)phenyl]methyl-piperidine | - | - | - | Additional phenyl methyl group with fluoro substituent |

The presence of different substituents or altered substitution patterns can significantly influence the physicochemical properties and biological activities of these compounds .

Structure-Activity Relationships

By examining the properties of these structural analogs, potential structure-activity relationships can be inferred. For instance, the position and nature of the alkoxy substituent (methoxy vs. ethoxy) may affect:

Various piperidine derivatives with similar structural features have demonstrated biological activities, including potential anticancer, antimicrobial, and neurological effects, suggesting that 4-(3-Ethoxyphenoxy)piperidine hydrochloride may exhibit similar properties .

Analytical Characterization

Identification Methods

Several analytical techniques can be employed for the identification and characterization of 4-(3-Ethoxyphenoxy)piperidine hydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through 1H and 13C NMR profiles

-

Mass Spectrometry: Establishes molecular weight and fragmentation patterns

-

Infrared Spectroscopy: Identifies functional groups and structural features

-

X-Ray Crystallography: Confirms three-dimensional structure when crystalline form is available

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume